molecular formula C19H22ClNO4 B214957 N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No. B214957
M. Wt: 363.8 g/mol
InChI Key: UCKNPWDDXYEYEK-UHFFFAOYSA-N
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Description

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine, also known as BD-1063, is a compound that has been extensively studied for its potential therapeutic applications. BD-1063 belongs to the class of compounds known as benzodioxinamines, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine acts as a competitive antagonist of the KOR by binding to the receptor and preventing the binding of endogenous ligands, such as dynorphin. The KOR is widely distributed throughout the central nervous system, and its activation has been shown to produce analgesia, dysphoria, and sedation. By blocking the KOR, N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine can modulate the effects of endogenous opioids and produce analgesia without the side effects associated with other opioid drugs.
Biochemical and Physiological Effects
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to produce analgesia in animal models of pain, such as the tail-flick test and the hot-plate test. It has also been shown to block the effects of stress-induced analgesia and produce anxiolytic effects in animal models of anxiety. In addition, N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to block the rewarding effects of drugs of abuse, such as cocaine and morphine, and reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is its selectivity for the KOR. This allows for more precise modulation of the effects of endogenous opioids without affecting other opioid receptors, such as the mu and delta receptors. However, one of the limitations of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is its poor solubility in water, which can make it difficult to administer in vivo. In addition, N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine. One direction is the development of more potent and selective KOR antagonists that can overcome the limitations of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine. Another direction is the investigation of the role of the KOR in other physiological processes, such as inflammation and immune function. Finally, the potential therapeutic applications of KOR antagonists, such as N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine, in the treatment of pain, stress, and addiction should be further explored in clinical trials.

Synthesis Methods

The synthesis of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine involves the reaction of 3-chloro-4,5-diethoxybenzyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine. The yield of the synthesis process is typically around 60%.

Scientific Research Applications

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to block the effects of KOR agonists, such as U-50,488H, on the central nervous system. This makes it a promising candidate for the development of new drugs for the treatment of pain, stress, and addiction.

properties

Product Name

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

Molecular Formula

C19H22ClNO4

Molecular Weight

363.8 g/mol

IUPAC Name

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C19H22ClNO4/c1-3-22-18-10-13(9-15(20)19(18)23-4-2)12-21-14-5-6-16-17(11-14)25-8-7-24-16/h5-6,9-11,21H,3-4,7-8,12H2,1-2H3

InChI Key

UCKNPWDDXYEYEK-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)Cl)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)Cl)OCC

Origin of Product

United States

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